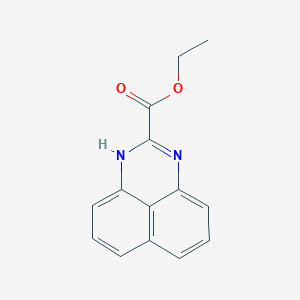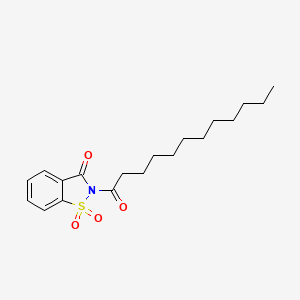![molecular formula C8H18B2Cl4Si2 B14333774 [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) CAS No. 105663-67-0](/img/structure/B14333774.png)
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is a unique organosilicon compound characterized by its dichloroboranyl and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) typically involves the reaction of dichloroborane with ethene-1,1-diyl bis(trimethylsilane) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroboranyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted boron compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used as a precursor for the synthesis of various boron-containing compounds. It is also employed in the development of new materials with unique properties.
Biology
Medicine
In medicine, boron-containing compounds are investigated for their potential use in cancer treatment, particularly in boron neutron capture therapy (BNCT).
Industry
Industrially, [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) involves its interaction with various molecular targets. The dichloroboranyl groups can form stable complexes with other molecules, influencing their reactivity and stability. The trimethylsilane groups provide steric protection, enhancing the compound’s stability and reactivity in various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Vanillin acetate: Used in the preparation of various organic compounds.
Sulbactam related compound E: Used in pharmaceutical applications.
Uniqueness
[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane) is unique due to its combination of dichloroboranyl and trimethylsilane groups, which confer distinct chemical properties. This combination allows for versatile reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
| 105663-67-0 | |
Formule moléculaire |
C8H18B2Cl4Si2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
[2,2-bis(dichloroboranyl)-1-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18B2Cl4Si2/c1-15(2,3)8(16(4,5)6)7(9(11)12)10(13)14/h1-6H3 |
Clé InChI |
BRVOMWLJIJRCRD-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C([Si](C)(C)C)[Si](C)(C)C)B(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)


![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
